molecular formula C11H12BrNOS B14901400 n,n-Diallyl-5-bromothiophene-3-carboxamide

n,n-Diallyl-5-bromothiophene-3-carboxamide

Cat. No.: B14901400
M. Wt: 286.19 g/mol
InChI Key: DPNGULDFYKPOQF-UHFFFAOYSA-N
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Description

n,n-Diallyl-5-bromothiophene-3-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromothiophene-3-carboxylic acid with diallylamine under suitable conditions to form the desired compound .

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale bromination and amide formation reactions. These processes are optimized for high yield and purity, utilizing catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: n,n-Diallyl-5-bromothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated thiophene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

n,n-Diallyl-5-bromothiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n,n-Diallyl-5-bromothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Uniqueness: n,n-Diallyl-5-bromothiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H12BrNOS

Molecular Weight

286.19 g/mol

IUPAC Name

5-bromo-N,N-bis(prop-2-enyl)thiophene-3-carboxamide

InChI

InChI=1S/C11H12BrNOS/c1-3-5-13(6-4-2)11(14)9-7-10(12)15-8-9/h3-4,7-8H,1-2,5-6H2

InChI Key

DPNGULDFYKPOQF-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CSC(=C1)Br

Origin of Product

United States

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